4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for developing new pharmaceuticals.
Medicine: Research has indicated its potential use in treating certain diseases due to its biological activity.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- 1-((4-Chlorobenzylidene)amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 2-(2-(4-Chlorobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
Uniqueness
4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring with a chlorobenzylidene and methoxyphenyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
478256-92-7 |
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Molecular Formula |
C16H13ClN4OS |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
4-[(E)-(4-chlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4OS/c1-22-14-5-3-2-4-13(14)15-19-20-16(23)21(15)18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI Key |
ZCJNEOPIMSXRIW-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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